

Unveiling Csnk1-IN-1: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Csnk1-IN-1

Cat. No.: B12406320

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This technical guide provides an in-depth overview of **Csnk1-IN-1**, a potent and selective inhibitor of Casein Kinase 1 (CK1), for researchers, scientists, and drug development professionals. This document outlines its chemical properties, mechanism of action, and provides detailed experimental protocols and its role in key signaling pathways.

Core Compound Details

Full Chemical Name: (2R)-N-(4-(3-amino-4-oxo-7-(phenylamino)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl)-2-(4-fluorophenyl)-3,3-difluoropropanamide

Molecular Formula: C₂₉H₂₆F₃N₅O₂

SMILES: O=C(N(CC1)C)C2=C1NC(C3=CC=NC(NC(--INVALID-LINK--CC(F)F)=O)=C3)=C2NC5=CC=CC=C5

Csnk1-IN-1 is a small molecule inhibitor targeting Casein Kinase 1 (CK1), a family of serine/threonine kinases crucial in various cellular processes.[1]

Quantitative Data Summary

The inhibitory activity of **Csnk1-IN-1** has been characterized against several isoforms of Casein Kinase 1. The following table summarizes the available quantitative data.

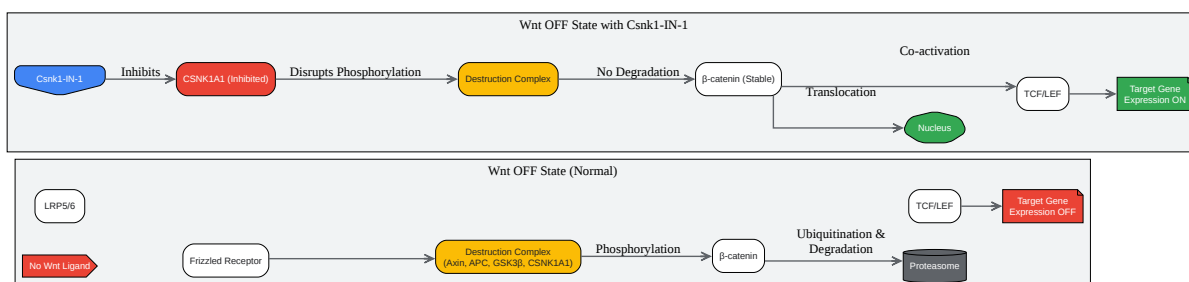
Target Kinase	IC ₅₀	Assay Conditions
CSNK1A1	21 μM	Standard ATP
CSNK1D	29.7 μM	Standard ATP
CSNK1A1	1.5 nM	High ATP

Mechanism of Action

Csnk1-IN-1 functions as an ATP-competitive inhibitor of Casein Kinase 1 alpha (CSNK1A1). By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates. One of the most well-characterized roles of CSNK1A1 is its involvement in the Wnt/β-catenin signaling pathway, where it initiates the degradation of β-catenin.^{[2][3]} Inhibition of CSNK1A1 by **Csnk1-IN-1** is therefore expected to stabilize β-catenin, leading to the activation of Wnt target gene transcription.

Signaling Pathway

The Wnt signaling pathway is critical in embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. CSNK1A1 acts as a key component of the β-catenin destruction complex. Inhibition of CSNK1A1 by **Csnk1-IN-1** disrupts this complex, leading to the accumulation and nuclear translocation of β-catenin.



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Inhibition of CSNK1A1 by **Csnk1-IN-1** in the Wnt/ β -catenin pathway.

Experimental Protocols

Biochemical Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the in vitro inhibitory activity of **Csnk1-IN-1** against CSNK1A1. Specific conditions may require optimization.

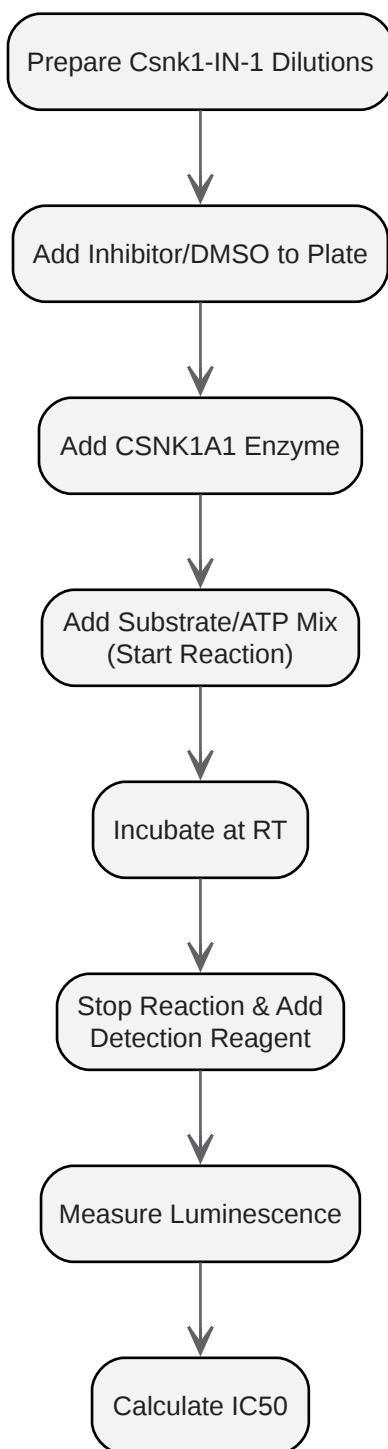
Materials:

- Recombinant human CSNK1A1 enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μ M DTT)
- Substrate (e.g., dephosphorylated casein or a specific peptide substrate)
- ATP solution

- **Csnk1-IN-1** (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- 384-well opaque plates

Procedure:

- Prepare serial dilutions of **Csnk1-IN-1** in kinase buffer.
- In a 384-well plate, add the diluted **Csnk1-IN-1** or DMSO (vehicle control).
- Add the CSNK1A1 enzyme to each well.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Determine IC₅₀ values by fitting the data to a dose-response curve.



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Workflow for a biochemical kinase inhibition assay.

Cell-Based Wnt Signaling Assay (General Protocol)

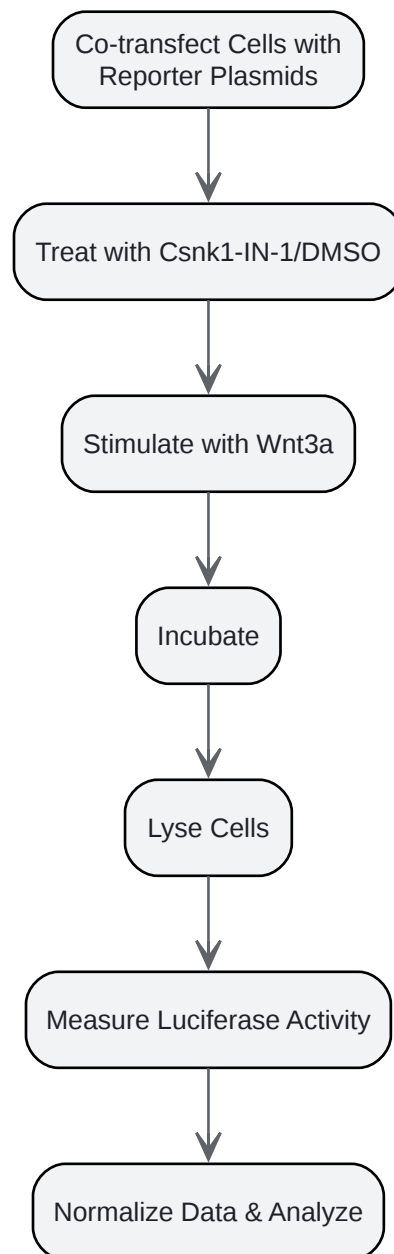
This protocol describes a general method to measure the effect of **Csnk1-IN-1** on Wnt pathway activity in a cellular context using a TCF/LEF luciferase reporter assay.[4]

Materials:

- HEK293T cells (or other suitable cell line)
- TCF/LEF luciferase reporter plasmid
- Renilla luciferase control plasmid
- Transfection reagent
- Cell culture medium and supplements
- **Csnk1-IN-1** (dissolved in DMSO)
- Wnt3a conditioned medium (or recombinant Wnt3a)
- Dual-Luciferase® Reporter Assay System (Promega)
- Luminometer

Procedure:

- Co-transfect cells with the TCF/LEF luciferase reporter and Renilla control plasmids.
- After 24 hours, treat the cells with serial dilutions of **Csnk1-IN-1** or DMSO.
- Stimulate the cells with Wnt3a conditioned medium to activate the Wnt pathway.
- Incubate for an additional 16-24 hours.
- Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
- Determine the effect of **Csnk1-IN-1** on Wnt-induced reporter activity.



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Workflow for a cell-based Wnt reporter assay.

Conclusion

Csnk1-IN-1 is a valuable research tool for investigating the roles of CSNK1A1 in cellular signaling, particularly in the context of the Wnt/ β -catenin pathway. The information and protocols provided in this guide are intended to facilitate further research into the biological functions and therapeutic potential of inhibiting this important kinase.

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References

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